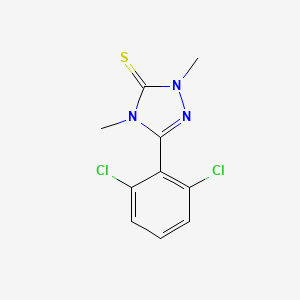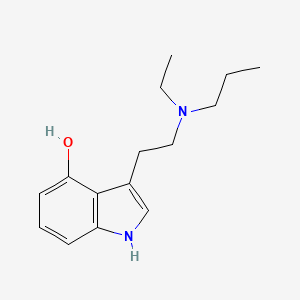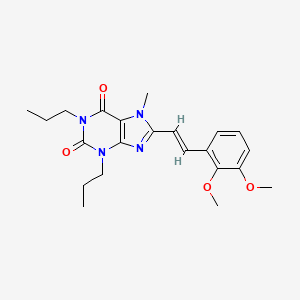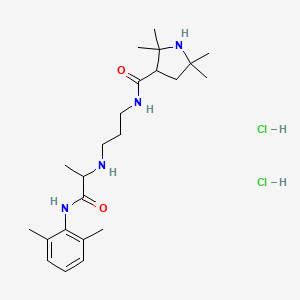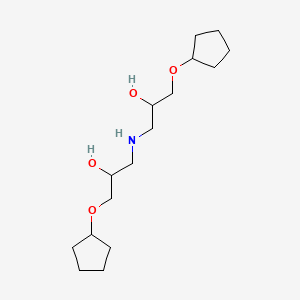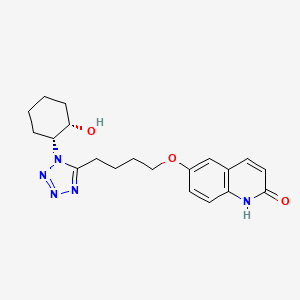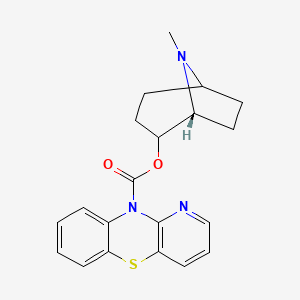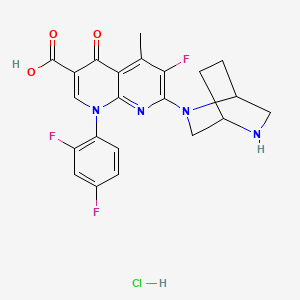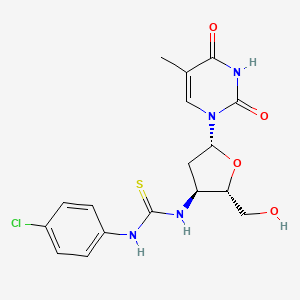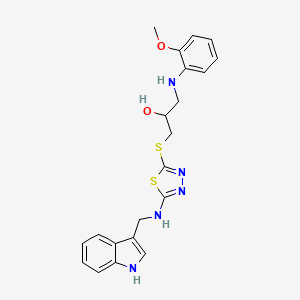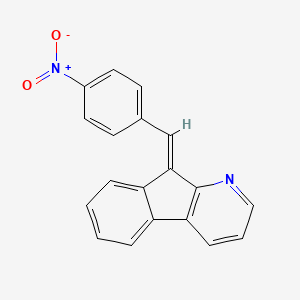
9-(4-Nitrobenzylidene)-1-azafluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Nitrobenzylidene)-1-azafluorene is a heterocyclic compound that features a benzylidene group substituted with a nitro group at the para position and an azafluorene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Nitrobenzylidene)-1-azafluorene typically involves the condensation reaction between 4-nitrobenzaldehyde and 1-azafluorene. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The resulting product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9-(4-Nitrobenzylidene)-1-azafluorene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzylidene moiety can undergo electrophilic substitution reactions, particularly at the ortho and para positions relative to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and can be carried out under mild to moderate temperatures.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized forms.
Reduction: Conversion to 9-(4-aminobenzylidene)-1-azafluorene.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
9-(4-Nitrobenzylidene)-1-azafluorene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 9-(4-Nitrobenzylidene)-1-azafluorene is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The azafluorene moiety may also interact with DNA or proteins, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(4-Nitrophenyl)-1-azafluorene
- 9-(4-Nitrobenzylidene)-2-azafluorene
- 9-(4-Nitrobenzylidene)-1-azaindene
Uniqueness
9-(4-Nitrobenzylidene)-1-azafluorene is unique due to the specific positioning of the nitro group and the azafluorene moiety, which imparts distinct electronic and steric properties
Propriétés
Numéro CAS |
110576-14-2 |
|---|---|
Formule moléculaire |
C19H12N2O2 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
(9E)-9-[(4-nitrophenyl)methylidene]indeno[2,1-b]pyridine |
InChI |
InChI=1S/C19H12N2O2/c22-21(23)14-9-7-13(8-10-14)12-18-16-5-2-1-4-15(16)17-6-3-11-20-19(17)18/h1-12H/b18-12+ |
Clé InChI |
GBRGLUCMIMJAHQ-LDADJPATSA-N |
SMILES isomérique |
C1=CC=C\2C(=C1)C3=C(/C2=C/C4=CC=C(C=C4)[N+](=O)[O-])N=CC=C3 |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C2=CC4=CC=C(C=C4)[N+](=O)[O-])N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


